1-(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-phenoxypropan-1-one
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Overview
Description
1-(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-phenoxypropan-1-one is a synthetic compound belonging to a class of organic molecules commonly involved in medicinal chemistry and pharmaceutical development. This compound features several functional groups: methoxy, pyrazine, pyrrolidine, phenoxy, and propanone, suggesting its potential utility in various biochemical pathways and reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-phenoxypropan-1-one typically involves a multi-step process:
Formation of 3-Methoxypyrazine: : This can be synthesized via the methylation of pyrazine using methanol and a suitable acid catalyst.
Formation of Pyrrolidinyl Intermediate: : The pyrrolidine moiety is synthesized through the reaction of pyrrolidine and an epoxide to form the pyrrolidinyl alcohol.
Coupling Reaction: : The 3-methoxypyrazine is coupled with the pyrrolidinyl alcohol via an ether formation reaction using a base catalyst.
Acylation: : The phenoxypropanone is acylated using an acid chloride in the presence of a base such as triethylamine.
Industrial Production Methods
On an industrial scale, large-scale synthesis may use continuous flow reactors to streamline the reaction steps and ensure product purity. Automation and optimized reaction conditions (e.g., temperature, pressure, solvent system) play crucial roles in maximizing yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : 1-(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-phenoxypropan-1-one can undergo oxidation reactions, forming corresponding ketones or acids.
Reduction: : This compound is reducible, forming alcohol or amine derivatives under appropriate conditions.
Substitution: : Electrophilic or nucleophilic substitution reactions can modify different functional groups within the compound.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: : Catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reducing agents (e.g., lithium aluminum hydride, LiAlH₄).
Substitution: : Utilizing halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., thiols, amines).
Major Products
Oxidation Products: : Ketones or carboxylic acids.
Reduction Products: : Alcohols or amines.
Substitution Products: : Halogenated derivatives or substituted ethers.
Scientific Research Applications
1-(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-phenoxypropan-1-one finds use in multiple domains, including:
Chemistry: : Employed as an intermediate in organic synthesis.
Biology: : Used in the study of receptor-ligand interactions and signaling pathways.
Medicine: : Potential lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: : Components in the development of advanced materials and specialty chemicals.
Mechanism of Action
The exact mechanism of action for this compound depends on its specific application. Typically, it interacts with molecular targets through hydrogen bonding, hydrophobic interactions, or covalent binding. The presence of multiple functional groups allows for diverse interactions with biological macromolecules, facilitating inhibition or activation of specific biochemical pathways.
Comparison with Similar Compounds
Compared to other compounds with similar structures:
Unique Features: : The presence of methoxypyrazine and pyrrolidine groups provides unique steric and electronic properties, differentiating it in terms of binding affinity and selectivity.
Similar Compounds: : Compounds like 1-(3-(pyrrolidin-1-yl)propoxy)benzene or 1-(3-methoxyphenyl)pyrrolidin-1-yl-ethanone share structural similarities but differ in functional group positioning and overall molecular geometry.
This compound's uniqueness lies in its specific arrangement of functional groups, allowing for unique interactions and applications in scientific research and industry.
Properties
IUPAC Name |
1-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]-2-phenoxypropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-13(24-14-6-4-3-5-7-14)18(22)21-11-8-15(12-21)25-17-16(23-2)19-9-10-20-17/h3-7,9-10,13,15H,8,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGRWONIKZWDDAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(C1)OC2=NC=CN=C2OC)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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